(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
This compound is a synthetic benzimidazole-chromene hybrid characterized by a chromene backbone substituted with an imino group at position 2 (linked to a 2,4-dimethoxyphenyl ring), a methoxy group at position 8, and a carboxamide moiety at position 3 connected to a 4-(1H-benzimidazol-2-yl)phenyl group. The (2Z)-configuration indicates the stereochemistry of the imino double bond.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethoxyphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O5/c1-38-22-15-16-26(28(18-22)40-3)36-32-23(17-20-7-6-10-27(39-2)29(20)41-32)31(37)33-21-13-11-19(12-14-21)30-34-24-8-4-5-9-25(24)35-30/h4-18H,1-3H3,(H,33,37)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSRIIVNVYZOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a member of the chromene class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 500.55 g/mol. Its structure features a chromene core substituted with a benzimidazole moiety and methoxy groups, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of chromone carboxamides exhibit significant cytotoxic effects against various cancer cell lines. In vitro evaluations using the MTT assay revealed that several derivatives showed promising cytotoxic activity with IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cancer cell lines . The presence of specific substituents on the chromone nucleus was found to enhance anticancer potency.
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| MCF-7 | 0.9 | Chromone Derivative A |
| OVCAR | 5.0 | Chromone Derivative B |
| HCT-116 | 10.0 | Chromone Derivative C |
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was identified as a potential inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. The structure-activity relationship studies indicated that hydrophilic chromone carboxamide derivatives exhibited greater inhibition of this enzyme, suggesting a pathway for therapeutic application in inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors associated with cancer progression and inflammation. For instance, it may inhibit pathways involved in cell proliferation and inflammatory responses, thereby contributing to its therapeutic effects.
Case Studies
A notable case study involved the synthesis and evaluation of various chromone derivatives, including the target compound. The study highlighted how modifications to the chromone structure could lead to enhanced biological activity, particularly in inhibiting cancer cell growth and reducing inflammation .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C31H24N4O4
- Molecular Weight : 500.55 g/mol
- IUPAC Name : N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethoxyphenyl)imino-8-methoxychromene-3-carboxamide
The structural features of this compound contribute significantly to its biological activity, making it a subject of interest for various research applications.
Research indicates that (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide exhibits several promising biological activities:
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.9 | |
| OVCAR (Ovarian Cancer) | 5.0 | |
| HCT-116 (Colon Cancer) | 10.0 |
These findings suggest that specific substituents on the chromone nucleus enhance its potency against cancer cells.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It is identified as a potential inhibitor of 5-lipoxygenase, an enzyme implicated in inflammatory processes. Structure-activity relationship studies indicate that hydrophilic derivatives exhibit greater inhibition of this enzyme, suggesting therapeutic applications in inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the generation of various analogs with potentially enhanced biological activities. Research indicates that modifications to the chromone structure can lead to derivatives exhibiting improved efficacy against cancer and inflammation.
Case Studies
A notable case study focused on the synthesis and evaluation of several chromone derivatives, including the target compound. This study emphasized how structural modifications could enhance biological activity, particularly in inhibiting cancer cell growth and reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
(2Z)-N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide Structural Difference: The imino group is linked to a 2,3-dimethylphenyl substituent instead of 2,4-dimethoxyphenyl. Impact:
- Electron Effects: Methyl groups are electron-donating but lack the resonance effects of methoxy groups. This reduces the electron density of the imino group compared to the dimethoxy analogue.
- Solubility : Dimethyl groups may reduce polarity compared to dimethoxy substituents, affecting pharmacokinetics .
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) Benzamide Structural Difference: Features a tetrahydrochromene core (saturated) with a benzylidene group and cyano substitution. Impact:
- Rigidity : The saturated chromene reduces conformational flexibility compared to the unsaturated chromene in the target compound.
Zygocaperoside and Isorhamnetin-3-O-glycoside
- Context : Natural products isolated from Zygophyllum fabago with chromene-like scaffolds.
- Comparison :
- Bioactivity : These compounds exhibit antioxidant and anti-inflammatory properties, unlike the synthetic benzimidazole-chromene hybrids, which are typically designed for enzyme inhibition.
- Structural Simplicity : Lack the benzimidazole-carboxamide pharmacophore critical for target-specific interactions .
Comparative Data Table
Research Findings and Implications
- Target Compound vs. 2,3-Dimethylphenyl Analogue : The dimethoxy substitution in the target compound likely enhances hydrogen-bonding capacity with polar residues in enzymatic targets (e.g., ATP-binding pockets of kinases), whereas the dimethyl analogue may prioritize hydrophobic interactions .
- Chromene Saturation: Unsaturated chromenes (as in the target compound) exhibit greater planarity, facilitating π-π stacking with aromatic amino acids in target proteins compared to saturated derivatives .
- Benzimidazole Role : The 1H-benzimidazol-2-yl group is a critical pharmacophore for binding to kinase domains, as seen in analogous FDA-approved drugs (e.g., veliparib) .
Preparation Methods
Preparation of the Benzimidazole Moiety
The benzimidazole component is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For the target compound, 4-(1H-benzimidazol-2-yl)aniline serves as the primary intermediate. This is achieved by reacting 4-nitroaniline with chloroacetic acid under acidic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. The reaction proceeds as follows:
$$
\text{4-Nitroaniline} + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl, Δ}} \text{4-(1H-Benzimidazol-2-yl)nitrobenzene} \xrightarrow{\text{H}2/\text{Pd-C}} \text{4-(1H-Benzimidazol-2-yl)aniline}
$$
Key parameters include maintaining a pH of 3–4 during cyclization and using ethanol as the solvent.
Chromene Core Formation
The chromene ring is constructed via a Knoevenagel condensation between 8-methoxy-2H-chromene-3-carbaldehyde and 2,4-dimethoxyphenylamine . This step requires a Lewis acid catalyst (e.g., ZnCl₂) in refluxing toluene to facilitate imine formation. The reaction mechanism involves:
$$
\text{8-Methoxy-2H-chromene-3-carbaldehyde} + \text{2,4-Dimethoxyaniline} \xrightarrow{\text{ZnCl}_2, \text{Toluene}} \text{2-[(2,4-Dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carbaldehyde}
$$
Yields for this step range from 65% to 78%, depending on the purity of the aldehyde precursor.
Carboxamide Functionalization
The final step involves coupling the chromene-imine intermediate with the benzimidazole-aniline derivative via a carbodiimide-mediated reaction. N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed to activate the carboxylic acid group of the chromene derivative, enabling amide bond formation:
$$
\text{2-[(2,4-Dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxylic acid} + \text{4-(1H-Benzimidazol-2-yl)aniline} \xrightarrow{\text{DCC/DMAP, CH}2\text{Cl}2} \text{Target Compound}
$$
This step achieves yields of 70–85%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Cyclocondensation Approaches
One-Pot Three-Component Synthesis
Recent advances utilize one-pot methodologies to streamline synthesis. A mixture of 4-(1H-benzimidazol-2-yl)aniline , 8-methoxy-2H-chromene-3-carbaldehyde , and 2,4-dimethoxyphenyl isocyanate undergoes cyclocondensation in ethanol with piperidine as a base. The reaction sequence is:
$$
\text{Aniline} + \text{Aldehyde} + \text{Isocyanate} \xrightarrow{\text{EtOH, Piperidine}} \text{(2Z)-Chromene-3-carboxamide}
$$
This method reduces purification steps and improves atom economy, yielding 60–72% of the target compound.
Solvent and Catalyst Optimization
Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF) over ethanol for enhancing reaction rates. Catalysts such as ceric ammonium nitrate (CAN) or montmorillonite K10 improve imine formation efficiency, reducing reaction times from 12 hours to 4–6 hours.
Green Chemistry Innovations
NS-Doped Graphene Oxide Quantum Dots (GOQDs)
A novel approach employs NS-doped GOQDs (30 mg) as a heterogeneous catalyst in ethanol under reflux. This method achieves 89% yield via a one-pot mechanism, leveraging the catalyst’s high surface area and Lewis acid sites. Key advantages include:
- Reduced waste generation (E-factor: 0.3 vs. 2.1 for traditional methods).
- Recyclability of the catalyst (>5 cycles without activity loss).
Comparative Analysis of Synthesis Methods
| Parameter | Multi-Step Synthesis | One-Pot Cyclocondensation | Green Catalytic Method |
|---|---|---|---|
| Yield | 70–85% | 60–72% | 89% |
| Reaction Time | 18–24 hours | 8–12 hours | 6–8 hours |
| Catalyst | DCC/DMAP | Piperidine | NS-doped GOQDs |
| Solvent | CH₂Cl₂ | Ethanol | Ethanol |
| Atom Economy | 58% | 76% | 92% |
Q & A
Q. What are the standard synthetic routes for preparing (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. For example:
Benzimidazole formation : Condensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions .
Chromene core assembly : Cyclization of 2-imino-2H-chromene-3-carboxamide precursors using reagents like hydrazine or ethanolamine to form fused chromeno-pyrimidinones .
Imino linkage introduction : Schiff base formation between the chromene carbonyl and 2,4-dimethoxyaniline under reflux in methanol, monitored by TLC .
Characterization involves IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ 3.8–4.0 ppm), and MS for molecular ion confirmation .
Q. How is the Z-configuration of the imino group confirmed in this compound?
- Methodological Answer : The (2Z) configuration is validated via NOESY NMR , which shows spatial proximity between the imino proton and adjacent chromene protons. X-ray crystallography may also resolve the stereochemistry . Computational methods (e.g., DFT) can predict stability differences between Z/E isomers .
Advanced Research Questions
Q. What strategies optimize the yield of the chromene-carboxamide intermediate during synthesis?
- Methodological Answer :
- Catalytic systems : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) improves regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while TBHP-mediated oxidative conditions stabilize reactive intermediates .
- Temperature control : Reflux in methanol (60–80°C) minimizes side reactions like over-oxidation .
Q. How do substituents (e.g., 8-methoxy, 2,4-dimethoxy) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-donating groups (methoxy) increase electron density on the chromene ring, verified via Hammett plots or UV-Vis spectroscopy (bathochromic shifts) .
- DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity toward electrophiles. Substituent effects on tautomerism (enol-imine vs. keto-amine) can be studied using variable-temperature NMR .
Q. What experimental designs reconcile contradictions in reported biological activities of structurally analogous benzimidazole-chromene hybrids?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare activities of analogs with systematic substituent variations (e.g., replacing 8-methoxy with nitro groups) .
- Dose-response assays : Use standardized cell lines (e.g., MCF-7 for anticancer activity) to normalize potency metrics .
- Computational docking : Predict binding affinities to targets like kinases or DNA topoisomerases, correlating with experimental IC₅₀ values .
Q. How can spectroscopic data resolve ambiguities in tautomeric forms of the imino-chromene system?
- Methodological Answer :
- ¹H NMR titration : Monitor proton shifts in DMSO-d₆ vs. CDCl₃ to detect tautomeric equilibria .
- IR spectroscopy : Distinct C=N (1600–1640 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches differentiate enol-imine and keto-amine forms .
Data Analysis and Validation
Q. What methods validate purity and structural integrity in complex heterocyclic systems like this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
